molecular formula C17H21NO2 B5830965 3-(5-ethylfuran-2-yl)-N-(4-ethylphenyl)propanamide

3-(5-ethylfuran-2-yl)-N-(4-ethylphenyl)propanamide

Cat. No.: B5830965
M. Wt: 271.35 g/mol
InChI Key: DUIFLQRJORQCQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-ethylfuran-2-yl)-N-(4-ethylphenyl)propanamide is a synthetic propanamide derivative featuring a 5-ethyl-substituted furan ring and a 4-ethylphenyl amide group. Its structure combines lipophilic (ethyl groups) and aromatic (furan, phenyl) motifs, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

3-(5-ethylfuran-2-yl)-N-(4-ethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-3-13-5-7-14(8-6-13)18-17(19)12-11-16-10-9-15(4-2)20-16/h5-10H,3-4,11-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIFLQRJORQCQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001328655
Record name 3-(5-ethylfuran-2-yl)-N-(4-ethylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196951
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

708996-06-9
Record name 3-(5-ethylfuran-2-yl)-N-(4-ethylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-ethylfuran-2-yl)-N-(4-ethylphenyl)propanamide typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the ethyl group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Amide bond formation: The final step involves the formation of the amide bond between the furan derivative and the ethylphenylamine. This can be achieved through a condensation reaction using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(5-ethylfuran-2-yl)-N-(4-ethylphenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the phenyl ring.

Scientific Research Applications

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its structural features suggest potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(5-ethylfuran-2-yl)-N-(4-ethylphenyl)propanamide would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The furan and phenyl groups may play a role in binding to these targets, while the amide bond provides stability and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 3-(5-ethylfuran-2-yl)-N-(4-ethylphenyl)propanamide and structurally related propanamide derivatives, emphasizing structural variations, synthetic routes, and biological activities.

Table 1: Structural and Functional Comparison of Propanamide Derivatives

Compound Name Key Structural Features Biological Activity/Application Synthesis Notes Reference
This compound 5-ethylfuran, 4-ethylphenyl amide Not explicitly reported (structural focus) Likely involves amide coupling of 3-(5-ethylfuran-2-yl)propanoic acid with 4-ethylaniline
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) Thiazole ring, 4-fluorophenyl, furan Potent KPNB1 inhibition, anticancer activity Suzuki coupling of 2-amino-5-bromothiazole with 4-fluorophenylboric acid
3-(5-(4-bromophenyl)furan-2-yl)-N-(4-methoxyphenethyl)propanamide 4-bromophenyl-furyl, 4-methoxyphenethyl amide Not explicitly reported Amide coupling of 3-(5-(4-bromophenyl)furan-2-yl)propanoic acid with 4-methoxyphenethylamine
CB2-selective N-aryl-oxadiazolyl-propionamides (6a–6e) Oxadiazole, carbazolyl, halogen/nitro substituents Cannabinoid receptor type 2 (CB2) selectivity Multi-step synthesis involving oxadiazole ring formation and amide coupling
N-(4-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide (6) Pyrazole, 4-methoxyphenyl amide Neuroprotective activity in SH-SY5Y cells Direct amidation of 3-(1H-pyrazol-1-yl)propanoic acid with substituted anilines
2-(4-benzoylphenyl)-N-(4-ethylphenyl)propanamide (68c) Benzoylphenyl, 4-ethylphenyl amide Photoredox catalysis application Synthesized via visible-light-mediated C–H functionalization

Key Observations:

Structural Impact on Bioactivity: The presence of heterocycles (e.g., thiazole in compound 31 , oxadiazole in 6a–6e ) enhances target specificity (e.g., KPNB1 or CB2 receptors).

Synthetic Strategies: Amide coupling (e.g., using propanoic acid derivatives and amines) is a common method . Advanced techniques like Suzuki coupling and photoredox catalysis enable functionalization of complex aryl groups.

Biological Diversity: Thiazole- and oxadiazole-containing analogs show enzyme/receptor targeting (e.g., anticancer , CB2 selectivity ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.